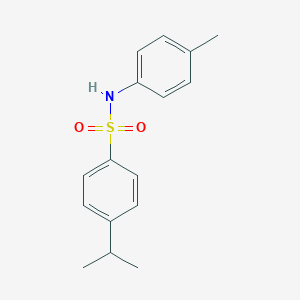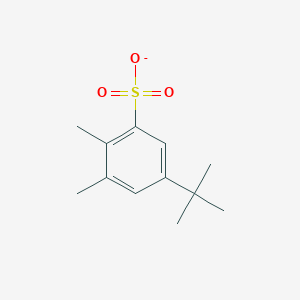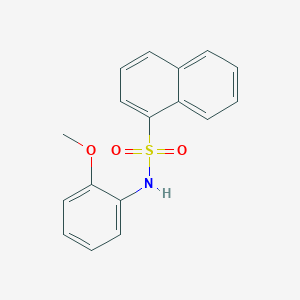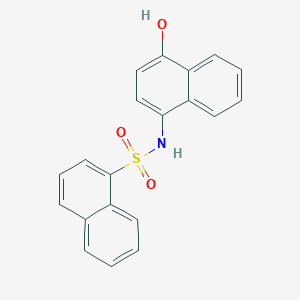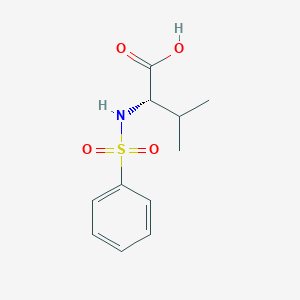
2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide is an organic compound that belongs to the class of benzisoxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide typically involves the following steps:
Formation of Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of o-nitrophenylacetonitrile with hydroxylamine.
Acylation Reaction: The benzisoxazole derivative is then subjected to an acylation reaction with 3-ethylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,2-benzisoxazol-3-yl)-N-phenylacetamide
- 2-(1,2-benzisoxazol-3-yl)-N-(4-methylphenyl)acetamide
- 2-(1,2-benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide is unique due to the presence of the 3-ethylphenyl group, which may impart specific biological activities and chemical properties that differ from its analogs.
Propiedades
Fórmula molecular |
C17H16N2O2 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-(1,2-benzoxazol-3-yl)-N-(3-ethylphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-6-5-7-13(10-12)18-17(20)11-15-14-8-3-4-9-16(14)21-19-15/h3-10H,2,11H2,1H3,(H,18,20) |
Clave InChI |
VINAVFXSBPEUNZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
SMILES canónico |
CCC1=CC(=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




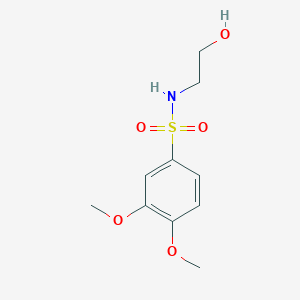
![3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B229829.png)

![N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan](/img/structure/B229833.png)
![2-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229835.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229838.png)
![5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B229842.png)
